Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride
Overview
Description
“Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 455323-66-7 . It is a solid substance and its IUPAC name is methyl 4- (4-piperidinyloxy)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride” is a solid substance . It has a molecular weight of 271.74 . The compound should be stored in a dry environment, at a temperature between 2-8 degrees Celsius .Scientific Research Applications
Antiparasitic Properties
Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride and its derivatives have been studied for their potential antiparasitic properties. Compounds from Piper species, including benzoic acid derivatives similar in structure to Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride, have shown significant activity against various parasitic organisms. For instance, certain benzoic acid derivatives exhibited notable leishmanicidal effects against Leishmania strains and significant trypanocidal activity against Trypanosoma cruzi, indicating their potential as antiparasitic agents (Flores et al., 2008).
Cytotoxicity Studies
These compounds have also been evaluated for their cytotoxic effects, which is crucial in understanding their safety profile and potential therapeutic applications. Studies on benzoic acid derivatives from Piper hispidum showed moderate cytotoxicity for certain dillapiole derivatives, suggesting a need for careful evaluation when considering pharmaceutical applications (Friedrich et al., 2005).
Structural Analysis and Molecular Interactions
The molecular structure and interactions of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride and its derivatives have been the subject of in-depth studies. These studies provide valuable insights into the chemical properties and potential interactions of these compounds, which are crucial for understanding their behavior in biological systems and their potential use in pharmaceuticals. For instance, the analysis of crystal structures and molecular interactions helps in understanding the stability and reactivity of these compounds (Li et al., 2005).
Photophysical Properties
The photophysical properties of derivatives of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride have been studied to explore their potential applications in fields like organic electronics and photonics. Such studies help in understanding how these compounds interact with light, which is essential for their use in optical materials and devices (Yoon et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
methyl 4-(piperidin-3-yloxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZGASYQBDVXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride | |
CAS RN |
1220019-84-0 | |
Record name | Benzoic acid, 4-[(3-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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